diamminemercury(II)

Description

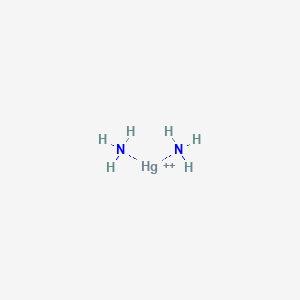

Diamminemercury(II), a coordination complex with the general formula [Hg(NH₃)₂]²⁺, consists of a central mercury(II) ion bonded to two ammonia ligands. This compound is part of a broader class of mercury(II) coordination complexes characterized by their linear or distorted geometries, depending on the ligand arrangement and coordination number. These complexes are often synthesized via reactions between mercury(II) salts and ammonia or amine ligands under controlled conditions.

Properties

Molecular Formula |

H6HgN2+2 |

|---|---|

Molecular Weight |

234.65 g/mol |

IUPAC Name |

azane;mercury(2+) |

InChI |

InChI=1S/Hg.2H3N/h;2*1H3/q+2;; |

InChI Key |

GWMSFRRMDITVNA-UHFFFAOYSA-N |

Canonical SMILES |

N.N.[Hg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Coordination Properties

Table 1: Structural Comparison of Mercury(II) Compounds

*Coordination number varies with solvent or counterion.

- Diamminemercury(II) vs. Halide Complexes : Unlike linear HgCl₂ or HgI₂, diamminemercury(II) can adopt higher coordination numbers (e.g., tetrahedral) when additional ligands (e.g., Cl⁻, Br⁻) are present, as seen in dinuclear complexes .

- Ligand Influence: Nitrogen-donor ligands (e.g., ammonia, amines) induce greater structural flexibility compared to rigid halide or oxide ligands .

Chemical Reactivity and Stability

- Stability Constants : Mercury(II) complexes with soft ligands (e.g., S, Se) exhibit higher stability than those with hard ligands (e.g., O, N). Diamminemercury(II) is less stable than HgS (log β = 52) but more stable than HgO (log β = 25.4) .

- Redox Behavior : Hg(II) complexes are generally resistant to reduction, but diamminemercury(II) may disproportionate under acidic conditions, releasing Hg⁰ and NH₄⁺ .

Toxicity and Environmental Impact

- Acute Toxicity : HgCl₂ (LD₅₀ = 1–5 mg/kg, oral) is more toxic than diamminemercury(II) due to higher bioavailability .

- Environmental Persistence: All Hg(II) compounds bioaccumulate, but organomercury species (e.g., methylmercury) pose greater ecological risks .

Research Findings

- Isomerism : Mercury(II) complexes exhibit geometric isomerism (e.g., cis/trans in [Hg(NH₃)₂Cl₂]), influencing reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.